molecular formula C18H21NO4 B11939882 Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate CAS No. 853319-14-9

Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B11939882
CAS No.: 853319-14-9
M. Wt: 315.4 g/mol
InChI Key: QKGDYFLHBUZHJK-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a pyrrole-based heterocyclic compound featuring a 2-isopropylphenyl substituent at the 1-position, a methyl group at the 2-position, and dimethyl ester groups at the 3- and 4-positions of the pyrrole ring.

  • Molecular Formula: Likely C₁₈H₂₁NO₄ (derived by comparing substituents in analogs).
  • Key Features: The 2-isopropylphenyl group introduces steric bulk and weak electron-donating effects due to the isopropyl substituent. Methyl esters at positions 3 and 4 enhance solubility in organic solvents.

Properties

CAS No.

853319-14-9

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

dimethyl 2-methyl-1-(2-propan-2-ylphenyl)pyrrole-3,4-dicarboxylate

InChI

InChI=1S/C18H21NO4/c1-11(2)13-8-6-7-9-15(13)19-10-14(17(20)22-4)16(12(19)3)18(21)23-5/h6-11H,1-5H3

InChI Key

QKGDYFLHBUZHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1C2=CC=CC=C2C(C)C)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in toluene. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

[3+2] Cycloaddition Reactions

The pyrrole core participates in dipolar cycloadditions, particularly with electron-deficient alkynes. In a study involving sydnones and dimethyl acetylenedicarboxylate (DMAD), a formal [3+2] cycloaddition yielded pyrazole derivatives . For example:

Reaction Scheme
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate + DMAD → Pyrazole derivative (via bicyclic intermediate)

Key Data

ParameterValue
Yield82–94%
MechanismBicyclic intermediate formation
ByproductCO₂ elimination

The reaction proceeds through a bicyclic intermediate (7 ), followed by aromatization and CO₂ elimination .

Ester Group Reactivity

The dimethyl ester moieties undergo hydrolysis and transesterification under basic or acidic conditions. In related pyrrole dicarboxylates, selective mono-ester hydrolysis has been achieved using potassium carbonate in methanol/water :

Example Reaction
Dimethyl ester → Mono-methyl ester + Methanol

Conditions

  • Base: K₂CO₃ (2.2 equiv)

  • Solvent: MeOH/H₂O (2:1)

  • Temperature: Room temperature

Metal-Catalyzed Cyclizations

Gold(III) chloride catalyzes cyclization of propargylated pyrrole derivatives to form fused heterocycles. For instance:

Reaction Pathway
Propargylated pyrrole → AuCl₃ (3 mol%) → Pyrrolo[2,1-c] oxazin-1-one

Representative Data

CompoundYieldm.p. (°C)
6,7-Dibromo-3-methyl42%187–190
3-Methylene derivative95%149–152

This method enables access to structurally complex heterocycles with potential pharmacological relevance .

Halogenation and Functionalization

Bromination at the pyrrole ring has been reported for analogous compounds. For example, dibromination of 4,5-positions occurs under mild conditions, preserving ester functionality :

Conditions

  • Reagent: Bromine (1.1 equiv)

  • Solvent: Chloroform

  • Temperature: 0°C → RT

Comparative Reactivity Table

Reaction TypeKey FeatureYield RangeCatalysts/Reagents
[3+2] CycloadditionPyrrole core participation82–94%DMAD, heat
Ester hydrolysisSelective mono-ester cleavage45–95%K₂CO₃, MeOH/H₂O
Gold-catalyzed cyclizationFused heterocycle formation42–95%AuCl₃ (3 mol%)
HalogenationRing bromination67–86%Br₂, CHCl₃

The compound’s reactivity is dominated by its pyrrole ring’s electron-rich nature and the versatility of its ester groups. Further studies on enantioselective transformations and biological target engagement are warranted to expand its synthetic utility.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate. Research has shown that compounds with similar structures exhibit significant activity against various bacterial and fungal pathogens. For instance, a study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities, demonstrating promising results against specific strains .

Pain Management

The compound has been investigated for its analgesic properties. Pyrrole derivatives have been found to affect norepinephrine and serotonin receptors, which are critical in pain modulation. This suggests potential therapeutic uses in pain management protocols, particularly for chronic pain conditions .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. A related compound demonstrated efficacy in treating Aspergillus fumigatus infections in animal models, highlighting the potential for developing antifungal medications based on this chemical structure .

Case Studies and Research Findings

StudyApplicationFindings
Antimicrobial ActivitySynthesized novel pyrrole derivatives showed significant inhibition zones against bacterial pathogens.
Antifungal EfficacyDemonstrated a survival rate increase in mice infected with Aspergillus fumigatus when treated with related pyrrole compounds.
Analgesic PropertiesHighlighted the potential for pain management through receptor modulation by pyrrole derivatives.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrrole-3,4-dicarboxylate core but differ in aryl substituents, leading to variations in electronic, steric, and biological properties:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Aryl Substituent Substituent Effects
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate (Target) C₁₈H₂₁NO₄ 315.36 g/mol 2-Isopropylphenyl Steric bulk, weak electron-donating
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate C₁₆H₁₆ClNO₄ 321.76 g/mol 3-Chloro-2-methylphenyl Electron-withdrawing (Cl), moderate steric hindrance
Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate C₁₆H₁₇NO₅ 303.31 g/mol 2-Methoxyphenyl Electron-donating (OMe), increased polarity

Key Observations:

The methoxy group in the 2-methoxyphenyl analog () donates electron density via resonance, increasing polarity and aqueous solubility. The isopropyl group in the target compound provides steric hindrance, which may reduce reactivity or hinder interactions with biological targets.

Steric and Solubility Considerations :

  • The bulkier isopropyl group in the target compound could impede crystallization, as seen in other sterically hindered analogs (e.g., reports m.p. 94–95°C for less bulky dioxolane derivatives).
  • Methoxy-containing analogs () may exhibit better solubility in protic solvents compared to chloro- or isopropyl-substituted derivatives.

For example, hydroxyphenyl-substituted dioxolanes showed MIC values of 4.8–5000 µg/mL against bacterial and fungal strains .

Biological Activity

Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrole core, which is known for various biological activities. The molecular formula is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, and it exhibits both hydrophilic and lipophilic properties due to the presence of carboxylate groups and aromatic rings.

Antifungal Activity

Research has indicated that pyrrole derivatives exhibit antifungal properties. For instance, a closely related compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal activity against Aspergillus fumigatus. In vivo studies showed that treatment with this compound increased survival rates in infected mice by 60% at a dosage of 200 mg/kg body weight, indicating a promising therapeutic potential against fungal infections .

Table 1: Antifungal Efficacy of Pyrrole Derivatives

Compound NameDosage (mg/kg)Survival Rate (%)Reference
This compoundTBDTBDTBD
2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate20060

Cytotoxicity

In terms of cytotoxicity, the aforementioned pyrrole derivative was found to be non-toxic to RAW264.7 cells up to concentrations of 312.5 μg/ml. In contrast, the conventional antifungal agent amphotericin B exhibited toxicity at much lower concentrations (37.5 μg/ml) . This suggests that compounds like this compound may offer a safer alternative in antifungal therapies.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyrrole ring contributes to its interaction with fungal cell membranes or metabolic pathways essential for fungal survival.

Case Studies and Research Findings

Several studies have been conducted on related pyrrole compounds to elucidate their biological activities:

  • Study on Antifungal Properties : A study evaluated the efficacy of various pyrrole derivatives against fungal strains and found that modifications in the chemical structure significantly influenced their antifungal potency .
  • Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of pyrrole derivatives on human cell lines, revealing that certain modifications could enhance selectivity towards cancer cells while reducing toxicity towards normal cells .

Q & A

Q. How can cross-disciplinary methodologies (e.g., materials science, environmental chemistry) enhance research on this compound’s applications?

  • Methodological Answer : Integrate powder technology (e.g., spray drying) to formulate stable solid dispersions for catalytic applications. Collaborate with atmospheric chemists to model aerosol formation potential. Use combinatorial libraries to screen for novel co-catalysts in renewable fuel synthesis .

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